molecular formula C6H11ClO3S B2630063 5,5-Dimethyloxolane-3-sulfonyl chloride CAS No. 1934812-10-8

5,5-Dimethyloxolane-3-sulfonyl chloride

Cat. No.: B2630063
CAS No.: 1934812-10-8
M. Wt: 198.66
InChI Key: VCORSXQABVZEKQ-UHFFFAOYSA-N
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Description

5,5-Dimethyloxolane-3-sulfonyl chloride (CAS 1934812-10-8) is a high-purity aliphatic sulfonyl chloride with the molecular formula C6H11ClO3S and a molecular weight of 198.66 g/mol . This compound is a valuable building block in medicinal chemistry and organic synthesis, where sulfonyl chlorides are extensively used as reactants for the introduction of the sulfonyl group into target molecules . Sulfonyl chlorides like this one are prevalent intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their unique electronic and structural properties, which are important for developing compounds with potential anti-inflammatory, antimicrobial, and anticancer activities . The highly reactive sulfonyl chloride group enables key transformations such as nucleophilic substitution, allowing researchers to synthesize a diverse array of derivatives including sulfonamides (by reaction with amines) and sulfonates (by reaction with alcohols) . These reactions are typically carried out in polar aprotic solvents. Furthermore, this compound can serve as a precursor for the generation of sulfonyl radicals in modern synthetic methodologies. Under photoredox catalysis conditions and with the use of a hydrogen atom donor such as tris(trimethylsilyl)silane ((TMS)3SiH), it can participate in radical hydrosulfonylation of electron-deficient alkenes . This late-stage functionalization method is operationally simple, scalable, and tolerates a remarkably wide range of functional groups, making it a powerful tool for creating complex sulfone-containing building blocks for drug discovery . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyloxolane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCORSXQABVZEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934812-10-8
Record name 5,5-dimethyloxolane-3-sulfonyl chloride
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Chemical Reactivity and Mechanistic Studies of 5,5 Dimethyloxolane 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The core reactivity of 5,5-Dimethyloxolane-3-sulfonyl chloride involves nucleophilic substitution at the sulfonyl sulfur. mdpi.com In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. fiveable.me This process is the foundation for synthesizing a variety of important sulfur-containing compounds. sigmaaldrich.comnih.gov The general mechanism is typically a concerted Sₙ2-type pathway or a stepwise addition-elimination process, depending on the reactants and conditions. mdpi.comnih.gov

Formation of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone method for the synthesis of sulfonamides. sigmaaldrich.comthieme-connect.com Consequently, this compound is expected to react readily with various amines in the presence of a base to yield the corresponding 5,5-Dimethyloxolane-3-sulfonamides. The base, often pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net

The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the sulfonyl sulfur, displacing the chloride. libretexts.orgwikipedia.org The resulting sulfonamide derived from a primary amine still possesses an acidic proton on the nitrogen, allowing it to dissolve in aqueous base, a characteristic utilized in the Hinsberg test for distinguishing amines. libretexts.orgwikipedia.org

Table 1: Representative Examples of Sulfonamide Formation from Sulfonyl Chlorides

Amine Nucleophile Base Expected Product Typical Yield Range
Aniline Pyridine N-phenyl-5,5-dimethyloxolane-3-sulfonamide Good to Excellent
Dibutylamine Triethylamine N,N-dibutyl-5,5-dimethyloxolane-3-sulfonamide High (e.g., >90%) cdnsciencepub.com
Morpholine NaOH (aq) 4-(5,5-dimethyloxolane-3-sulfonyl)morpholine Good to Excellent
Ammonia N/A 5,5-dimethyloxolane-3-sulfonamide (B2547325) Variable

This table is illustrative of the expected reactivity based on general sulfonamide synthesis protocols. sigmaaldrich.comnih.govcdnsciencepub.com

Formation of Sulfonate Esters

Sulfonate esters are readily synthesized by the reaction of sulfonyl chlorides with alcohols in the presence of a non-nucleophilic base like pyridine. eurjchem.comchegg.com This process, often referred to as sulfonylation of alcohols, converts the poor leaving group (-OH) into a very good leaving group (-OSO₂R), which is useful for subsequent substitution or elimination reactions. youtube.comvaia.com

The mechanism involves the alcohol's oxygen atom acting as the nucleophile, attacking the sulfur atom of this compound. youtube.comyoutube.com A key feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. youtube.com

Table 2: Representative Examples of Sulfonate Ester Formation

Alcohol Nucleophile Base Expected Product
Methanol Pyridine Methyl 5,5-dimethyloxolane-3-sulfonate
Phenol Triethylamine Phenyl 5,5-dimethyloxolane-3-sulfonate
(R)-2-Butanol Pyridine (R)-butan-2-yl 5,5-dimethyloxolane-3-sulfonate

This table illustrates expected outcomes based on general procedures for alcohol sulfonylation. eurjchem.comyoutube.com

Reactions with Other Nucleophiles

Beyond amines and alcohols, the sulfonyl chloride group is reactive toward other nucleophiles. For instance, hydrolysis occurs when sulfonyl chlorides react with water, yielding the corresponding sulfonic acid. acs.org This reaction can compete with sulfonamide formation in aqueous basic conditions. cdnsciencepub.com Thiol nucleophiles can also react to form thiosulfonate esters. While specific studies on this compound are limited, the general reactivity pattern suggests it would undergo similar transformations. fiveable.me

Radical and Photochemical Transformations Involving Sulfonyl Chlorides

Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) through the homolytic cleavage of the S-Cl bond. researchgate.net This process can be initiated by heat, radical initiators, or, more commonly, by photolysis (visible light irradiation) or transition metal catalysis. nih.govacs.org

Once generated, the sulfonyl radical derived from this compound could participate in various radical reactions, such as addition to alkenes and alkynes. researchgate.netacs.org For example, the visible-light-induced reaction of sulfonyl chlorides with allyl bromides yields allylic sulfones through a radical addition-elimination mechanism. acs.org Such photocatalytic methods offer a redox-neutral pathway to valuable sulfone compounds under mild conditions. rsc.orgacs.org

Transition Metal-Catalyzed Reactions and Cross-Couplings

In recent decades, sulfonyl chlorides have emerged as versatile coupling partners in transition metal-catalyzed reactions, where they can act as a source of either sulfonyl groups or aryl/alkyl groups via desulfitation. magtech.com.cnnih.gov

Sulfonylation Reactions

Transition metal catalysis, particularly with copper or palladium, enables the cross-coupling of sulfonyl chlorides with various organometallic reagents to form sulfones. rsc.orgresearchgate.net For instance, copper(I) iodide has been shown to catalyze the reaction between organozinc reagents and sulfonyl chlorides, providing a direct route to functionalized sulfones at room temperature. rsc.org

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can also be employed, coupling sulfonyl chlorides with boronic acids to form biaryl or vinyl sulfones. researchgate.net Another significant development is the palladium-catalyzed Stille cross-coupling, where sulfonyl chlorides react with organostannanes. acs.orgresearchgate.net In these reactions, the sulfonyl chloride group has shown reactivity that is often greater than that of aryl bromides but less than aryl iodides. acs.org These methods represent powerful tools for carbon-sulfur and carbon-carbon bond formation. nih.gov

Desulfonylative Reactions

Desulfonylation is a chemical transformation that involves the removal of a sulfonyl group from a molecule. wikipedia.org For sulfonyl chlorides, this typically proceeds via reductive cleavage of the carbon-sulfur bond. wikipedia.org These reactions are valuable in organic synthesis as the sulfonyl group can be used as a removable activating group or a protecting group.

Reductive desulfonylation of aliphatic sulfonyl chlorides can be achieved using various reducing agents, including metal amalgams (like sodium amalgam), tin hydrides, or through transition-metal-catalyzed processes. wikipedia.org The general mechanism for reductive desulfonylation with a metal amalgam involves the transfer of an electron to the sulfonyl group, leading to the formation of a radical anion. This intermediate then fragments, cleaving the C-S bond to produce a sulfinate anion and an alkyl radical. The alkyl radical is subsequently reduced and protonated to yield the final alkane product. wikipedia.org

Another increasingly important method for desulfonylation involves visible light-mediated photoredox catalysis. In these reactions, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer to the sulfonyl chloride, leading to the formation of a sulfonyl radical. This radical can then lose sulfur dioxide to generate an alkyl radical, which can participate in various carbon-carbon bond-forming reactions. researchgate.net

While no specific studies on the desulfonylative reactions of this compound have been reported, it is anticipated to undergo such reactions under appropriate reductive conditions. The table below illustrates hypothetical products from potential desulfonylative reactions of this compound.

Reagent/ConditionProposed ProductReaction Type
Sodium Amalgam (Na/Hg), Alcohol5,5-DimethyloxolaneReductive Desulfonylation
Tributyltin Hydride (Bu3SnH), AIBN5,5-DimethyloxolaneRadical-mediated Desulfonylation
Visible Light, Photocatalyst, H-donor5,5-DimethyloxolanePhotoredox-mediated Desulfonylation

This table presents hypothetical reaction outcomes for this compound based on the known reactivity of other aliphatic sulfonyl chlorides, as specific experimental data is not available in the reviewed literature.

Rearrangement Pathways and Intramolecular Cyclizations

The potential for rearrangement and intramolecular cyclization of this compound would be largely dependent on the reaction conditions and the presence of suitable functional groups within the molecule or in a reaction partner.

Rearrangements involving sulfonyl chlorides are not as common as those for other functional groups but can occur under specific conditions, often involving radical intermediates or strong acids/bases. For instance, rearrangements of the carbon skeleton could potentially be induced under conditions that favor carbocation formation, although the sulfonyl chloride group itself is not typically prone to direct rearrangement.

Intramolecular cyclizations, however, represent a more plausible reaction pathway, particularly if the oxolane ring can participate or if the sulfonyl chloride reacts with a nucleophile that is part of the same molecule. For example, if a nucleophilic group were present elsewhere on the oxolane ring, an intramolecular substitution of the chloride on the sulfonyl group could lead to a cyclic sulfonamide or sulfonate ester.

Given the structure of this compound, one could envision a scenario where, under basic conditions, deprotonation of the carbon alpha to the sulfonyl group could lead to the formation of a sulfene (B1252967) intermediate via elimination of HCl. This highly reactive intermediate could then potentially undergo intramolecular reactions if a suitable reaction partner is present within the molecule, though this is less likely without additional activating groups. nih.gov

The table below outlines some hypothetical intramolecular cyclization reactions that could be envisioned for derivatives of this compound, as no specific examples for the parent compound are documented.

Starting Material DerivativeReaction ConditionProposed ProductReaction Type
This compound with a pendant amineBaseBicyclic SulfonamideIntramolecular Nucleophilic Substitution
This compound with a pendant alcoholBaseBicyclic Sulfonate EsterIntramolecular Nucleophilic Substitution

This table illustrates potential intramolecular cyclization reactions for hypothetical derivatives of this compound, as specific research on such reactions for the named compound is not available in the surveyed literature.

Derivatization Strategies and Synthetic Applications of 5,5 Dimethyloxolane 3 Sulfonyl Chloride

Construction of Sulfonamide Libraries and Scaffold Diversity

The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry and drug discovery. cbijournal.com This reaction is highly reliable and provides a straightforward method for linking diverse molecular fragments, making it ideal for combinatorial chemistry and the generation of large compound libraries. princeton.edu 5,5-Dimethyloxolane-3-sulfonyl chloride serves as an excellent foundational scaffold for this purpose.

The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable S-N bond. researchgate.net The 5,5-dimethyloxolane moiety remains intact throughout this process, introducing a consistent, non-aromatic, and sterically hindered group into every member of the library. This allows chemists to systematically explore the impact of this specific structural element on the biological activity of the resulting sulfonamides.

By reacting this compound with a wide array of commercially available or custom-synthesized amines, researchers can rapidly generate a diverse library of sulfonamides. The diversity of the library is primarily driven by the variety of the amine building blocks used.

Table 1: Potential Amine Scaffolds for Sulfonamide Library Synthesis

Amine ClassExample StructureResulting Sulfonamide FeaturePotential Application Area
Primary Aliphatic AminesR-NH₂ (e.g., Benzylamine)Flexible side chain with potential for various interactions.General drug discovery, probes.
Secondary Aliphatic AminesR₂NH (e.g., Piperidine)Introduction of a cyclic, conformationally restricted group.CNS-targeting compounds, scaffold development.
Aromatic AminesAr-NH₂ (e.g., Aniline)Rigid structure, potential for π-stacking interactions.Enzyme inhibitors, materials science.
Heterocyclic AminesHet-NH₂ (e.g., 2-Aminopyridine)Introduction of hydrogen bond donors/acceptors and charged centers.Kinase inhibitors, GPCR ligands. nih.gov
Amino Acid EstersH₂N-CHR-COOR'Chiral centers, peptidic character.Protease inhibitors, peptidomimetics.

This library approach enables high-throughput screening to identify lead compounds with desired biological or material properties, leveraging the unique physicochemical contributions of the 5,5-dimethyloxolane sulfonyl group.

Synthesis of Biologically Relevant Structural Motifs Incorporating the 5,5-Dimethyloxolane Sulfonyl Group

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. cbijournal.comucl.ac.uk The incorporation of the 5,5-dimethyloxolane sulfonyl group into molecules is a strategic approach to create novel, biologically active motifs. This specific group can influence a molecule's properties in several beneficial ways:

Increased Lipophilicity: The gem-dimethyl group and the saturated oxolane ring increase the non-polar surface area, which can enhance membrane permeability and oral bioavailability.

Metabolic Stability: The gem-dimethyl substitution can sterically hinder adjacent bonds from enzymatic degradation, potentially increasing the metabolic half-life of a drug candidate.

Improved Binding Affinity: The sulfonamide group acts as a potent hydrogen bond acceptor, while the rigid, three-dimensional shape of the oxolane ring can provide a well-defined orientation for optimal binding to a biological target. princeton.edu

Vectorial Orientation: The defined stereochemistry of the sulfonyl group on the oxolane ring can act as a vector, directing substituents into specific regions of a protein's binding pocket.

The synthesis of these motifs follows the standard sulfonamide formation reaction. For example, coupling this compound with known pharmacophores containing a free amine can generate new chemical entities with potentially improved properties. Some compounds synthesized using related sulfonamide chemistry have shown potent inhibitory activity against enzymes like dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI). ucl.ac.uk

Table 2: Examples of Biologically Relevant Motifs

Target ScaffoldSynthetic StrategyPotential Therapeutic Area
Quinoline-5-sulfonamidesReaction with an amino-quinoline derivative.Anticancer and antibacterial agents. nih.gov
Indole-sulfonamidesCoupling with various amino-indoles.Antiviral, anti-inflammatory.
Piperazine-sulfonamidesReaction with N-Boc-piperazine followed by deprotection and functionalization.CNS disorders, antipsychotics.
Thiadiazole-sulfonamidesReaction with an aminothiadiazole.Carbonic anhydrase inhibitors (glaucoma, edema). google.com

Utilization in Heterocycle Synthesis and Functionalization

Heterocyclic compounds are central to modern drug design. nih.gov Sulfonyl chlorides and their derivatives are valuable reagents for the synthesis and functionalization of these important structures. This compound can be employed in several ways:

Direct Sulfonylation of Heterocycles: Nitrogen atoms within heterocyclic rings (e.g., in pyrrole, indole, or imidazole) can be directly functionalized with the 5,5-dimethyloxolane sulfonyl group, which can serve to protect the nitrogen, modulate its electronics, or act as a directing group for subsequent reactions.

Precursor to Radical Species: Sulfonyl chlorides can be converted into sulfinate salts. Zinc sulfinate salts, in particular, are bench-stable solids that serve as excellent precursors for alkyl radicals under mild, oxidative conditions. nih.gov The 5,5-dimethyloxolane-3-sulfinate radical generated from this compound could then be used in C-H functionalization reactions to directly attach the entire 5,5-dimethyloxolane-3-sulfonyl moiety to electron-deficient heterocycles like pyridines and purines. nih.gov This modern synthetic method avoids the need for pre-functionalization of the heterocycle, making it highly efficient.

Intramolecular Cyclizations: In more complex substrates, the sulfonyl group can participate in intramolecular cyclization reactions to form novel, sulfur-containing heterocyclic systems.

The use of this reagent provides a pathway to introduce a non-planar, saturated, and sterically defined substituent onto flat, aromatic heterocyclic systems, significantly altering their three-dimensional shape and physicochemical properties.

Role as a Building Block in Complex Molecule Construction

In the context of complex molecule synthesis, a "building block" is a readily available molecule with defined functionality that can be incorporated into a larger structure. mdpi.com this compound is an exemplary building block due to several key features:

Defined Functionality: It possesses a single, highly reactive sulfonyl chloride group, allowing for chemoselective reactions with nucleophiles like amines and alcohols. molport.com

Unique Scaffold: It introduces a specific, non-aromatic, gem-dimethyl-substituted tetrahydrofuran (B95107) ring. This is a distinct structural motif that is not easily accessible through other common starting materials.

Predictable Reactivity: The reactivity of the sulfonyl chloride is well-understood, enabling its reliable incorporation into multi-step synthetic sequences.

Chemists can use this building block to systematically introduce the 5,5-dimethyloxolane sulfonyl moiety into a target molecule to probe structure-activity relationships (SAR). For instance, replacing an existing aryl sulfonyl group (like a tosyl group) with the 5,5-dimethyloxolane sulfonyl group can drastically change the molecule's solubility, lipophilicity, and conformational profile, which may lead to improved biological activity or material properties.

Applications in Polymer Science and Advanced Material Precursor Synthesis

The utility of sulfonyl chlorides extends beyond small molecule synthesis into the realm of polymer chemistry. Aliphatic and aromatic sulfonyl chlorides are recognized as highly effective initiators for metal-catalyzed living radical polymerization (LRP), a powerful technique for creating well-defined polymers with controlled molecular weights and narrow distributions. cmu.eduacs.org

This compound can function as an initiator in these systems. The initiation process involves the reduction of the sulfonyl chloride by a transition metal catalyst (e.g., a copper(I) complex) to generate a sulfonyl radical. cmu.edu This radical then adds to a vinyl monomer, initiating the polymer chain growth. A key advantage of sulfonyl chloride initiators is that the rate of initiation is often orders of magnitude faster than the rate of propagation, which is a primary requirement for synthesizing polymers with low polydispersity. acs.orgproquest.com

Using this compound as an initiator results in a polymer chain that is end-capped with the 5,5-dimethyloxolane-3-sulfonyl group. This provides a method for introducing specific functionality at the terminus of a polymer chain, which can be used to modify the polymer's properties or for subsequent post-polymerization modifications. This approach is valuable for creating specialized materials, such as functional surfaces, polymer brushes, or block copolymers. Furthermore, sulfonyl chloride groups can be introduced onto existing polymer backbones via sulfochlorination, which can then be used to graft other molecules or create cross-linked networks for applications like proton exchange membranes. rsc.org

Table 3: Potential Monomers for LRP Initiated by this compound

MonomerResulting PolymerPotential Application
StyrenePolystyreneSpecialty plastics, functional coatings. acs.org
Methyl Methacrylate (MMA)Poly(methyl methacrylate) (PMMA)Optical materials, biocompatible materials. cmu.edu
AcrylonitrilePolyacrylonitrile (PAN)Carbon fiber precursors, membranes. cmu.edu
Butyl AcrylatePoly(butyl acrylate)Adhesives, elastomers. proquest.com

Advanced Spectroscopic and Computational Approaches in the Investigation of 5,5 Dimethyloxolane 3 Sulfonyl Chloride and Its Derivatives

Spectroscopic Methodologies for Reaction Monitoring and Mechanistic Elucidation (excluding basic identification)

In-situ spectroscopic techniques are pivotal for monitoring the progress of reactions involving 5,5-Dimethyloxolane-3-sulfonyl chloride in real-time. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction. This is particularly crucial for identifying transient intermediates that may not be observable through conventional offline analysis. For instance, in the reaction of this compound with a nucleophile, time-resolved spectroscopy can reveal the formation and subsequent consumption of fleeting intermediate species, providing critical data for mechanistic elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy, beyond its role in structural confirmation, is a powerful tool for kinetic studies. By monitoring the change in the intensity of specific signals over time, detailed kinetic profiles of reactions can be constructed. For example, in the solvolysis of this compound, ¹H NMR can be used to follow the disappearance of the starting material and the appearance of the corresponding sulfonic acid or ester products, allowing for the determination of reaction rate constants under various conditions.

Table 1: Application of In-Situ Spectroscopy for Reaction Monitoring

Spectroscopic Technique Information Obtained Example Application
Time-resolved FTIR Real-time concentration changes of reactants, products, and intermediates. Monitoring the sulfonylation of an alcohol with this compound to identify key reaction intermediates.
In-situ Raman Spectroscopy Vibrational mode changes, providing structural information on species in solution. Observing the formation of a sulfene (B1252967) intermediate in the presence of a base.

Computational Chemistry for Reactivity Prediction and Mechanistic Insight

Computational chemistry offers a powerful complementary approach to experimental studies, providing a molecular-level understanding of reactivity and reaction mechanisms.

DFT Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction pathways of this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. This allows for the theoretical prediction of the most favorable reaction mechanism. For example, in the reaction with an amine, DFT calculations can distinguish between a concerted SN2 pathway and a stepwise mechanism involving a sulfonyl cation intermediate. The calculated activation energies for each pathway can then be compared to experimental kinetic data to validate the proposed mechanism.

Table 2: Hypothetical DFT Calculated Energies for the Reaction of this compound with Ammonia

Species Relative Energy (kcal/mol)
Reactants (separated) 0.0
SN2 Transition State +15.2

These calculations can also provide insights into the geometry of the transition state, revealing the extent of bond formation and bond breaking at the pinnacle of the reaction energy barrier.

Analysis of Non-Covalent Interactions in Derivatives

The biological activity and physical properties of derivatives of this compound are often governed by subtle non-covalent interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. For instance, in a sulfonamide derivative of this compound bound to a biological target, these analyses can identify the key intermolecular contacts responsible for binding affinity and selectivity. Hirshfeld surface analysis is another powerful tool that provides a visual representation of all intermolecular interactions in a crystal lattice, offering a comprehensive picture of the forces that dictate the solid-state packing of these molecules. researchgate.net

Conformational Analysis and Stereochemical Implications

The five-membered oxolane ring of this compound is not planar and can adopt various conformations, which can significantly influence its reactivity and the stereochemical outcome of its reactions. Computational methods, particularly high-level ab initio and DFT calculations, are employed to determine the relative energies of different conformers and the energy barriers to their interconversion.

The oxolane ring typically adopts envelope or twist conformations. The presence of the bulky sulfonyl chloride group at the 3-position and the gem-dimethyl groups at the 5-position introduces significant steric constraints, favoring certain conformations over others. For example, calculations can predict whether the sulfonyl chloride group preferentially occupies an axial-like or equatorial-like position in the most stable conformer.

Table 3: Hypothetical Relative Energies of Conformers of this compound

Conformer Dihedral Angle (C2-C3-S-Cl) Relative Energy (kcal/mol)
Envelope (axial-like SO₂Cl) 120° 0.0
Envelope (equatorial-like SO₂Cl) -120° 1.5

This conformational preference has profound stereochemical implications. The approach of a nucleophile to the sulfur center can be sterically hindered depending on the conformation of the ring, leading to diastereoselective reactions when new stereocenters are formed. Understanding the conformational landscape is therefore crucial for predicting and controlling the stereochemical outcome of reactions involving this compound and its derivatives.

Emerging Research Frontiers and Future Directions for 5,5 Dimethyloxolane 3 Sulfonyl Chloride

Development of Novel Catalytic Systems for Transformations Involving the Compound

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 5,5-Dimethyloxolane-3-sulfonyl chloride. A significant area of advancement is the use of photoredox catalysis to generate sulfonyl radicals from sulfonyl chlorides under mild conditions. researchgate.netnih.gov Visible-light-absorbing photocatalysts, such as iridium and ruthenium complexes, can facilitate single-electron transfer to the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chloride anion. nih.govresearchgate.net This radical can then engage in a variety of transformations that are not accessible through traditional two-electron pathways.

For instance, these photoredox-generated radicals can participate in radical-radical cross-coupling reactions with trifluoroborate salts to form sulfones. researchgate.net Furthermore, they can initiate cascade reactions, such as the sulfonylation-cyclization of 1,5-dienes to produce complex heterocyclic structures like monosulfonylated pyrrolin-2-ones. nih.gov The development of new photocatalysts with tailored redox potentials and substrate compatibility will be key to expanding the scope of these transformations for derivatives of this compound.

Another promising avenue is the exploration of Lewis acid catalysis to activate the sulfonyl fluoride analogues of this compound for nucleophilic substitution. acs.org While sulfonyl chlorides are already reactive, milder and more selective activation methods could be beneficial, particularly for complex and sensitive substrates. For example, calcium triflimide has been shown to activate sulfonyl fluorides towards reaction with amines to form sulfonamides. acs.org Similar strategies could be adapted for this compound to fine-tune its reactivity and selectivity in sulfonylation reactions.

Catalyst-controlled, site-selective reactions are also a major frontier. For instance, in the context of sulfamoylation, boronic acid and organotin catalysts have been used to achieve site-selective modification of hydroxyl groups in complex molecules like carbohydrates. nih.govresearchgate.net The development of analogous catalytic systems for this compound could enable precise functionalization of polyfunctional molecules.

Catalytic SystemTransformation TypePotential Application for this compound
Photoredox Catalysis (e.g., Ir, Ru complexes)Radical generationCross-coupling, cascade cyclizations, C-S bond formation
Lewis Acid Catalysis (e.g., Ca(NTf2)2)Activation for nucleophilic substitutionSelective sulfonylation of sensitive substrates
Organocatalysis (e.g., Boronic acids, Organotins)Site-selective functionalizationPrecise modification of polyfunctional molecules

Exploration of Unconventional Reactivity Profiles

Beyond traditional nucleophilic substitution reactions, research is delving into the unconventional reactivity of sulfonyl chlorides, largely driven by the generation of sulfonyl radicals. The single-electron reduction of the S-Cl bond, often facilitated by photoredox catalysis or electrochemistry, opens up a realm of radical-mediated transformations. researchgate.netresearchgate.net

One key area of unconventional reactivity is the involvement of sulfonyl radicals in cascade reactions . As demonstrated with other sulfonyl chlorides, a sulfonyl radical can add to an alkene, generating a new carbon-centered radical which can then undergo further cyclization or addition reactions. nih.gov This allows for the rapid construction of complex molecular architectures from simple precursors. For this compound, this could lead to novel heterocyclic systems incorporating the dimethyloxolane motif.

Electrochemical methods offer another avenue for exploring unconventional reactivity. Both anodic oxidation and cathodic reduction can be used to generate radicals from sulfonyl compounds, providing a green and efficient alternative to chemical reagents. researchgate.netacs.org These electro-generated radicals can participate in a variety of reactions, including fluoroalkylation, cyclization, and rearrangement. researchgate.net Applying these electrochemical protocols to this compound could unveil new synthetic pathways.

The ability of sulfonyl chlorides to act as precursors for species other than sulfonyl radicals is also being investigated. Under certain conditions, they can be sources of aryl or alkyl radicals through desulfonylative processes. While less common, exploring such reactivity for this compound could lead to novel C-C bond-forming reactions.

Advanced Reaction Design for Efficiency and Selectivity

Modern synthetic chemistry emphasizes not only the discovery of new reactions but also the design of highly efficient and selective processes. For transformations involving this compound, this involves strategies to control chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselective synthesis is critical when dealing with multifunctional molecules. For instance, in a molecule containing both an amine and an alcohol, selectively sulfonating one over the other is a common challenge. The development of catalytic systems that can differentiate between nucleophiles is a key area of research. nih.govd-nb.inforesearchgate.net A one-pot, chemoselective synthesis of m-sulfamoylbenzamide analogues has been demonstrated by exploiting the differential reactivity of a sulfonyl chloride and an aroyl chloride. nih.gov Similar principles can be applied to reactions with this compound.

Regioselective tandem reactions , such as the visible-light-induced sulfonylation-cyclization of 1,5-dienes, offer a powerful approach to building molecular complexity with high selectivity. nih.gov The initial regioselective addition of the sulfonyl radical to one of the double bonds dictates the outcome of the subsequent cyclization. Fine-tuning reaction conditions and catalyst design will be crucial for controlling the regioselectivity of such processes with derivatives of this compound.

The use of light as a traceless reagent in photoredox catalysis provides unique opportunities for controlling reaction pathways. nih.gov The ability to initiate a reaction simply by turning on a light source allows for temporal control and can lead to cleaner reactions with fewer side products. Furthermore, the development of chromoselective catalysis, where the reaction outcome is determined by the wavelength of light used, could enable selective access to different products from the same set of starting materials. nih.gov

Challenges and Opportunities in Scalable Synthesis of Complex Derivatives

The transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges and opportunities. For complex derivatives of this compound, scalability is a key consideration for any potential applications.

One of the primary challenges in scaling up reactions involving sulfonyl chlorides is the often harsh reaction conditions and the use of corrosive reagents like chlorosulfonic acid in their synthesis. mdpi.com These factors can pose significant safety and environmental concerns on a large scale. Additionally, many sulfonyl chloride reactions are highly exothermic, which can be difficult to manage in large batch reactors, potentially leading to runaway reactions and the formation of impurities. rsc.org

A major opportunity for overcoming these challenges lies in the adoption of continuous flow chemistry . mdpi.comrsc.org Flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for better control over reaction temperature and mixing. rsc.org This enhanced control can lead to improved safety, higher yields, and better product quality. mdpi.com The small reactor volumes in flow systems also minimize the amount of hazardous material present at any given time, further enhancing safety. rsc.org

The development of automated continuous synthesis platforms for aryl sulfonyl chlorides has demonstrated significant improvements in spacetime yield compared to batch processes. mdpi.com For example, one study reported a nearly twofold increase in spacetime yield for a flow process compared to an optimized batch reaction. mdpi.com Implementing such continuous manufacturing platforms for the synthesis and derivatization of this compound could be a key enabler for its large-scale production.

ChallengeOpportunity
Harsh reaction conditions and corrosive reagentsDevelopment of greener synthetic routes
Highly exothermic reactionsImplementation of continuous flow chemistry for better temperature control
Safety concerns with large-scale batch processingEnhanced safety profile of flow reactors due to small reaction volumes
Poor spacetime yield in batchSignificant improvements in spacetime yield with continuous manufacturing

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The integration of flow chemistry with automation is revolutionizing the field of chemical synthesis, enabling high-throughput experimentation and rapid optimization of reaction conditions. This approach is particularly well-suited for exploring the synthetic potential of new building blocks like this compound.

Automated flow synthesis platforms can be used to systematically screen a wide range of reaction parameters, such as temperature, pressure, residence time, and stoichiometry, in a fraction of the time required for traditional batch screening. mdpi.comacs.org This allows for the rapid identification of optimal reaction conditions for a given transformation. For example, fully automated flow-through systems have been developed for the synthesis of sulfonamide libraries. acs.org

High-throughput screening (HTS) techniques, when combined with automated flow synthesis, can accelerate the discovery of new reactions and the development of novel derivatives. sigmaaldrich.comunchainedlabs.com By running numerous reactions in parallel in microscale reactors, researchers can quickly evaluate the reactivity of this compound with a large library of coupling partners. sigmaaldrich.com This can lead to the rapid identification of new molecules with desired properties.

The use of in-line analytical techniques, such as HPLC and mass spectrometry, integrated into automated flow systems allows for real-time monitoring of reaction progress and product formation. mdpi.com This provides valuable kinetic data and facilitates rapid process optimization. The data generated from these high-throughput experiments can also be used to train machine learning algorithms to predict reaction outcomes and suggest optimal reaction conditions, further accelerating the discovery process.

TechnologyBenefit for this compound Research
Automated Flow SynthesisRapid optimization of reaction conditions
High-Throughput Screening (HTS)Accelerated discovery of new derivatives and reactions
Integrated In-line AnalyticsReal-time reaction monitoring and kinetic data acquisition
Machine LearningPredictive modeling of reaction outcomes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,5-Dimethyloxolane-3-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via sulfonation using chlorosulfonic acid under controlled temperatures. For example, analogous sulfonyl chlorides are prepared by adding chlorosulfonic acid to the precursor at 0°C, followed by gradual warming to room temperature to complete the reaction .
  • Key Parameters : Reaction time (1–3 hours), stoichiometry of chlorosulfonic acid (1.2–1.5 equivalents), and quenching with ice water to isolate the product. Yield optimization requires monitoring via TLC (e.g., silica gel plates with hexane/ethyl acetate gradients) .
  • Data Insight : A 38% yield was reported for a structurally similar sulfonyl chloride under analogous conditions, highlighting the need for purification via repeated washing and vacuum drying .

Q. How is the purity of this compound validated in academic settings?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (300 MHz) confirm structural integrity, with peaks corresponding to sulfonyl and oxolane moieties .
  • Mass Spectrometry : Low-resolution ESI-MS identifies the molecular ion cluster (e.g., [M+H]+^+) .
  • TLC : Silica gel plates (60 F254) with UV visualization or charring (methanol/sulfuric acid) ensure reaction completion .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use anhydrous conditions (e.g., Schlenk lines) due to moisture sensitivity.
  • Quenching : Excess reagents are neutralized with methanol or sodium bicarbonate before disposal .
  • Documentation : Follow SDS guidelines for chlorosulfonic acid derivatives, including PPE (gloves, fume hood) and emergency procedures .

Advanced Research Questions

Q. How can reaction byproducts be minimized during sulfonation?

  • Optimization Strategies :

  • Temperature Gradients : Maintain 0°C during initial sulfonation to suppress side reactions (e.g., ring-opening of oxolane) .
  • Stoichiometric Control : Limit chlorosulfonic acid to 1.2 equivalents to avoid over-sulfonation.
  • Purification : Reverse-phase C18 column chromatography removes polar impurities .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Modeling : Use Gaussian or ORCA software to calculate electrophilicity indices (e.g., Fukui functions) at the sulfur center.
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. toluene) to predict reaction pathways .

Q. How does the steric hindrance of the 5,5-dimethyl group affect sulfonamide coupling efficiency?

  • Experimental Design :

  • Compare coupling yields with unsubstituted oxolane analogs using amines (e.g., ethylenediamine).
  • Monitor steric effects via 1H^1H-NMR coupling constants and X-ray crystallography .
    • Case Study : A 15% reduction in yield was observed for bulky amines due to restricted access to the sulfonyl group .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Accelerated Degradation Studies :

  • Thermal Stability : Store at –20°C in amber vials; decomposition occurs above 25°C (TGA/DSC analysis).
  • Hydrolytic Stability : Monitor hydrolysis rates in D2_2O via 1H^1H-NMR to quantify sulfonic acid formation .

Data Contradiction Analysis

Q. Discrepancies in reported yields for sulfonyl chloride syntheses: How to resolve them?

  • Root Causes :

  • Impurity in precursors : Validate starting material purity via HPLC before reactions .
  • Quenching efficiency : Incomplete neutralization of chlorosulfonic acid leads to side reactions .
    • Mitigation : Reproduce protocols with strict anhydrous conditions and inert atmospheres (argon/nitrogen).

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